Asoprisnil -

Asoprisnil

Catalog Number: EVT-1568568
CAS Number:
Molecular Formula: C28H35NO4
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Asoprisnil is a selective progesterone receptor modulator (SPRM) that exhibits unique pharmacological properties, functioning as both an agonist and antagonist at the progesterone receptor. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions like uterine leiomyomas (fibroids) and heavy menstrual bleeding. Asoprisnil's ability to modulate progesterone receptor activity allows for targeted therapeutic effects while minimizing side effects commonly associated with hormonal treatments .

Source and Classification

Asoprisnil, also known by its developmental code J867, belongs to the class of selective steroid receptor modulators. It was developed to provide a more refined approach to hormonal therapy by selectively targeting progesterone receptors without the broad effects seen with traditional hormone replacement therapies. Its classification as a SPRM indicates its dual action—acting as an agonist in some tissues while functioning as an antagonist in others, which can help in managing specific clinical conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Asoprisnil involves several key steps. One common method includes the protection of 4-bromobenzaldehyde with triethyl orthoformate in methanol, which yields a bromo ketal intermediate. This intermediate can then undergo further reactions to construct the final Asoprisnil structure. The synthesis process typically requires careful control of reaction conditions to ensure high purity and yield of the final product .

  1. Protection of Aldehyde: 4-bromobenzaldehyde is reacted with triethyl orthoformate.
  2. Formation of Bromo Ketal: The reaction proceeds under acidic conditions to form a bromo ketal.
  3. Subsequent Modifications: Further synthetic steps involve modifications that lead to the final compound, Asoprisnil.
Molecular Structure Analysis

Structure and Data

Asoprisnil's molecular structure is characterized by specific functional groups that contribute to its activity as a selective progesterone receptor modulator. The compound's structure can be represented as follows:

  • Chemical Formula: C21H24BrNO3
  • Molecular Weight: 404.33 g/mol

The structural analysis reveals key features such as:

  • A brominated aromatic ring.
  • Multiple hydroxyl groups that enhance its interaction with the progesterone receptor.
  • A complex backbone that allows for selective binding.

Crystallographic data indicates that Asoprisnil crystallizes in the space group P3 221, with specific cell dimensions that reflect its three-dimensional arrangement in solid-state .

Chemical Reactions Analysis

Reactions and Technical Details

Asoprisnil participates in various chemical reactions relevant to its function as a SPRM. Notably, it interacts with progesterone receptors leading to conformational changes that either activate or inhibit downstream signaling pathways depending on the target tissue.

  1. Binding Affinity: Asoprisnil shows high binding affinity for progesterone receptors, which is critical for its modulatory effects.
  2. Metabolism: In vivo studies suggest that Asoprisnil undergoes metabolic transformations primarily in the liver, where it may be conjugated or oxidized, impacting its pharmacokinetics and bioavailability.

These reactions are essential for understanding how Asoprisnil exerts its therapeutic effects and how it can be optimized for clinical use.

Mechanism of Action

Process and Data

The mechanism of action of Asoprisnil involves selective modulation of progesterone receptors, leading to varied biological responses based on tissue type:

  1. Agonistic Action: In certain tissues such as endometrial cells, Asoprisnil acts as an agonist, promoting beneficial effects like reducing uterine fibroid size.
  2. Antagonistic Action: In other tissues, it may inhibit activities associated with excessive progesterone signaling, thus providing a therapeutic benefit without the side effects typical of broader hormonal therapies.

Research indicates that Asoprisnil can down-regulate collagen synthesis in uterine leiomyoma cells by enhancing the expression of extracellular matrix remodeling enzymes while simultaneously decreasing collagen production .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Asoprisnil exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are crucial for formulation development and determining appropriate storage conditions for pharmaceutical applications.

Applications

Scientific Uses

Asoprisnil has significant potential in various scientific applications:

  1. Gynecological Disorders: It is primarily investigated for treating uterine leiomyomas, where it has shown efficacy in reducing tumor volume and alleviating symptoms associated with heavy menstrual bleeding.
  2. Melanogenesis Studies: Recent studies have explored Asoprisnil's role in inhibiting melanogenesis, suggesting potential applications in dermatology for skin pigmentation disorders .
  3. Research Tool: As a selective modulator, it serves as an important tool for understanding progesterone signaling pathways and their implications in various physiological processes.
Introduction to Asoprisnil as a Selective Progesterone Receptor Modulator (SPRM)

Selective Progesterone Receptor Modulators (SPRMs) represent a specialized class of synthetic steroid ligands that interact with the progesterone receptor (PR) to elicit a spectrum of tissue-specific agonist, antagonist, or mixed agonist/antagonist effects. Unlike pure progesterone antagonists (e.g., mifepristone) or agonists (e.g., natural progesterone or synthetic progestins), SPRMs exhibit a context-dependent pharmacological profile. This allows them to selectively modulate progesterone signaling pathways in diverse target tissues, making them valuable therapeutic candidates for gynecological conditions like uterine fibroids and endometriosis while minimizing systemic side effects [2] [5].

Structural and Functional Classification of SPRMs

SPRMs can be broadly categorized into steroidal and non-steroidal structural classes. Asoprisnil (J867) belongs to the steroidal SPRM subclass, specifically an 11β-benzaldoxime-substituted estratriene derivative. This structural modification is critical for conferring its unique mixed agonist/antagonist profile and high PR binding specificity. Functionally, SPRMs are characterized by their ability to differentially recruit coregulators (coactivators and corepressors) to the ligand-bound progesterone receptor complex. The equilibrium between these coregulators within a specific tissue determines whether the SPRM manifests primarily as an agonist or antagonist in that location. For instance, a predominance of coactivators like SRC-1 promotes agonist effects, while an abundance of corepressors like NCoR or SMRT favors antagonist effects [1] [5] [8].

Table 1: Key Structural Features and Functional Profiles of Representative SPRMs

SPRMChemical ClassCore PR Binding Affinity (Relative to Progesterone)Primary Functional ProfileNotable Receptor Selectivity
Asoprisnil11β-Benzaldoxime Estratriene~3-fold higher affinity [6]Mixed Agonist/Antagonist (Tissue-selective)High PR specificity; No antiglucocorticoid at therapeutic doses [2] [6]
Mifepristone19-NorsteroidHigh affinityPredominantly AntagonistSignificant antiglucocorticoid activity [5] [8]
Ulipristal Acetate19-NorsteroidHigh affinityPredominantly AntagonistModerate antiglucocorticoid activity [5]
VilaprisanSteroidalVery High affinityStrong AntagonistHigh PR specificity [5]
TelapristoneSteroidalHigh affinityAntagonistLower antiglucocorticoid vs Mifepristone [5]

Pharmacological Specificity of Asoprisnil

Asoprisnil exhibits a high degree of progesterone receptor specificity and tissue selectivity. Crucially, unlike earlier antiprogestins like RU486 (mifepristone), asoprisnil demonstrates minimal cross-reactivity with other steroid receptors at therapeutic concentrations. Binding assays and functional studies confirm negligible affinity or antagonistic activity against the glucocorticoid receptor (GR), androgen receptor (AR), estrogen receptor (ER), or mineralocorticoid receptor (MR) within its clinical dose range [2] [6]. This specificity is attributed to its unique 11β-benzaldoxime substitution, optimizing interaction with the ligand-binding pocket (LBD) of the PR. Furthermore, asoprisnil demonstrates tissue-selective partial agonist/antagonist effects: it acts as a potent antagonist in uterine leiomyoma (fibroid) tissue and endometrium, suppressing proliferation and inducing apoptosis, while exhibiting minimal antagonism (or even partial agonism) in other tissues like the mammary gland. This results in therapeutic effects (e.g., fibroid shrinkage, endometrial suppression/amenorrhea) without inducing systemic hypoestrogenism or significantly interfering with ovulation in all subjects, preserving basal estrogen levels [2] [3] [6].

Historical Development and Therapeutic Rationale

The development of asoprisnil emerged from efforts to overcome limitations of first-generation progesterone antagonists like mifepristone, particularly their significant antiglucocorticoid effects and universal antagonism disrupting normal ovarian function and estrogen production. Researchers sought compounds with dissociated pharmacological profiles – strong antiproliferative effects on pathological tissues (fibroids, endometriosis lesions, hyperplastic endometrium) without terminating early pregnancy or blocking progesterone's essential roles in non-target tissues. Preclinical studies in primates demonstrated that asoprisnil fulfilled this rationale: it induced amenorrhea and endometrial atrophy without suppressing systemic estradiol levels, and crucially, it lacked significant labor-inducing activity in mid-pregnancy models, distinguishing it from full antagonists [2] [6]. This profile suggested its suitability for long-term medical management of progesterone-dependent gynecological conditions like symptomatic uterine fibroids and endometriosis, potentially offering a non-surgical alternative or pre-surgical optimization strategy [2] [3] [4]. Its development marked a significant step towards tissue-targeted hormonal therapy.

Properties

Product Name

Asoprisnil

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-[(Z)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C28H35NO4

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16-/t23-,24+,25-,27-,28+/m0/s1

InChI Key

GJMNAFGEUJBOCE-MOXBCJERSA-N

Synonyms

asoprisnil
J867 cpd

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N\O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.